molecular formula C11H10N2OS B13872642 1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol

1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol

Cat. No.: B13872642
M. Wt: 218.28 g/mol
InChI Key: PFPCLCWHSNKUTM-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol is a heterocyclic compound that contains both thiazole and indole moieties. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol typically involves the formation of the thiazole ring followed by its attachment to the indole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol is unique due to the combination of thiazole and indole rings in its structure. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these moieties .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)-2,3-dihydroindol-5-ol

InChI

InChI=1S/C11H10N2OS/c14-9-1-2-10-8(7-9)3-5-13(10)11-12-4-6-15-11/h1-2,4,6-7,14H,3,5H2

InChI Key

PFPCLCWHSNKUTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)O)C3=NC=CS3

Origin of Product

United States

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